molecular formula C10H14N2O4 B2683945 2-[4-(Hydroxymethyl)-2-methoxyphenoxy]acetohydrazide CAS No. 1400540-38-6

2-[4-(Hydroxymethyl)-2-methoxyphenoxy]acetohydrazide

Cat. No.: B2683945
CAS No.: 1400540-38-6
M. Wt: 226.232
InChI Key: OHDTWJHKNHQFPH-UHFFFAOYSA-N
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Description

2-[4-(Hydroxymethyl)-2-methoxyphenoxy]acetohydrazide is a hydrazide derivative featuring a hydroxymethyl-substituted methoxyphenoxy backbone. Hydrazides are pivotal in medicinal chemistry, particularly since the discovery of isonicotinic acid hydrazide (INH) as a tuberculosis therapeutic . Structurally, the acetohydrazide group (–CO–NH–NH₂) is planar, facilitating hydrogen bonding and interactions with biological targets . This compound is synthesized via hydrazinolysis of its ester precursor or condensation with aldehydes to form hydrazones. Its hydroxymethyl and methoxy substituents enhance solubility and modulate electronic properties, making it a candidate for diverse pharmacological applications.

Properties

IUPAC Name

2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-15-9-4-7(5-13)2-3-8(9)16-6-10(14)12-11/h2-4,13H,5-6,11H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDTWJHKNHQFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)OCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Hydroxymethyl)-2-methoxyphenoxy]acetohydrazide typically involves the reaction of 4-(Hydroxymethyl)-2-methoxyphenol with acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods help in maintaining consistent quality and yield while reducing production costs and time.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Hydroxymethyl)-2-methoxyphenoxy]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(Hydroxymethyl)-2-methoxyphenoxy]acetohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[4-(Hydroxymethyl)-2-methoxyphenoxy]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Insights :

  • Electron-Donating Groups (e.g., methoxy, methyl): Improve solubility and stability. For example, 2-(4-methylphenoxy)acetohydrazide forms robust hydrogen-bonded networks .
  • Electron-Withdrawing Groups (e.g., nitro, chloro) : Enhance reactivity. The nitro group in 2-[4-(4-Methoxyphenyl)-5-nitro-1H-imidazol-1-yl]acetohydrazide may increase antimicrobial potency .
  • Aromatic/Heterocyclic Moieties (e.g., biphenyl, imidazole) : Influence target binding. Biphenyl derivatives () are explored for structural diversity, while imidazole-containing analogs () are linked to antimicrobial activity .

Activity Trends :

  • Antimicrobial : Nitroimidazole and triazole derivatives () show promise due to electron-deficient aromatic systems .
  • Anticancer : Hydrazones with heterocyclic substituents (e.g., isatin, pyrrole) exhibit cytotoxicity via apoptosis induction .
  • Anti-inflammatory : Compounds like 4a () suppress TNF-α production via p38 MAPK inhibition .

Physicochemical Properties

Property This compound 2-(4-Methylphenoxy)acetohydrazide 2-(5-Bromo-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy)acetohydrazide
Molecular Weight ~280–300 (estimated) 194.23 318.12
Melting Point Not reported 411–413 K Not reported
Solubility Moderate (polar solvents) Ethanol-soluble Likely DMSO-soluble
Hydrogen Bonding High (hydroxymethyl and hydrazide groups) Trifurcated acceptor bonds Moderate (hydroxyimino group)

Key Observations :

  • Hydroxymethyl and methoxy groups enhance solubility in polar solvents.
  • Bromo and hydroxyimino substituents () increase molecular weight but may reduce bioavailability .

Biological Activity

2-[4-(Hydroxymethyl)-2-methoxyphenoxy]acetohydrazide, with the CAS number 1400540-38-6, is a compound that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound features a hydrazide functional group linked to a methoxyphenoxy moiety. This unique structure is believed to contribute to its diverse biological activities.

Target Interactions

The compound is hypothesized to interact with various biological targets, including enzymes and receptors involved in key biochemical pathways. The presence of the hydroxymethyl and methoxy groups may enhance its binding affinity and specificity.

Biochemical Pathways

Research indicates that compounds with similar structures often exhibit activities such as:

  • Antioxidant : Scavenging free radicals and reducing oxidative stress.
  • Antimicrobial : Inhibiting the growth of bacteria and fungi.
  • Anti-inflammatory : Modulating inflammatory pathways to reduce tissue damage.

Antioxidant Activity

Studies have shown that this compound exhibits significant antioxidant properties. It can effectively reduce oxidative stress markers in cellular models, potentially offering protective effects against oxidative damage.

Antimicrobial Effects

Preliminary investigations suggest that this compound possesses antimicrobial activity against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration.

Anti-inflammatory Properties

The compound's ability to modulate inflammatory responses has been documented in several studies. By inhibiting pro-inflammatory cytokines, it may provide therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several case studies have explored the biological effects of this compound:

  • Case Study on Antioxidant Activity :
    • Objective : To evaluate the antioxidant capacity of the compound in vitro.
    • Findings : The study demonstrated a notable decrease in reactive oxygen species (ROS) levels in treated cells compared to controls, indicating strong antioxidant activity.
  • Case Study on Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial properties against common bacterial strains.
    • Findings : The compound exhibited a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
  • Case Study on Anti-inflammatory Effects :
    • Objective : To investigate the anti-inflammatory effects in a murine model.
    • Findings : Treatment with the compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, supporting its role in managing inflammation-related diseases.

Data Table: Summary of Biological Activities

Biological ActivityAssessed PropertyResult
AntioxidantROS ReductionSignificant reduction observed
AntimicrobialMIC against S. aureusEffective at low concentrations
Anti-inflammatoryCytokine InhibitionDecreased TNF-alpha and IL-6

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-[4-(Hydroxymethyl)-2-methoxyphenoxy]acetohydrazide?

  • Methodological Answer : The compound is typically synthesized via hydrazinolysis of esters or condensation reactions with aldehydes/ketones.

  • Hydrazinolysis : React ethyl (4-methylphenoxy)acetate with excess hydrazine hydrate in ethanol under reflux (6 h, water bath). Yield: ~67% after recrystallization from ethanol .
  • Condensation : For derivatives, reflux 2-(4-methylphenoxy)acetohydrazide with substituted aldehydes (e.g., 3-chlorobenzaldehyde) in methanol/chloroform (1:1) with catalytic acetic acid (5 h). Yields range from 69–91% .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves hydrogen-bonding networks (e.g., trifurcated N–H⋯O interactions) and confirms planar acetohydrazide groups (max. deviation: 0.034 Å) .
  • ¹H/¹³C NMR : Detects hydrazide protons (δ ~9–10 ppm) and aromatic methoxy groups (δ ~3.8 ppm).
  • FT-IR : Confirms C=O (1650–1680 cm⁻¹) and N–H (3200–3350 cm⁻¹) stretches.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of hydrazide derivatives?

  • Methodological Answer :

  • Solvent systems : Use polar aprotic solvents (e.g., DMF/ethanol mixtures) to enhance solubility and reaction rates. For example, DMF/ethanol (3:1) yields single crystals suitable for X-ray analysis .
  • Catalysts : Add concentrated H₂SO₄ (0.5 mL) to accelerate Schiff base formation during condensation, reducing reaction time to 1 h .
  • Temperature : Reflux (vs. room temperature) improves yields for less reactive aldehydes (e.g., 4’-chloroacetophenone: 69% yield after 18 h) .

Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?

  • Methodological Answer :

  • Crystallography as a gold standard : When NMR/IR data are ambiguous (e.g., overlapping peaks), X-ray diffraction resolves bond lengths (e.g., C–N: 1.335–1.365 Å) and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .
  • DFT calculations : Validate experimental lattice energies and optimize hydrogen positions (e.g., Uiso(H) = 1.2–1.5 Ueq(C,N)) .

Q. What strategies are effective for designing biologically active derivatives of this compound?

  • Methodological Answer :

  • Substituent variation : Introduce electron-withdrawing groups (e.g., –Cl, –NO₂) to enhance bioactivity. For example, 3-chlorobenzylidene derivatives show improved antimicrobial activity .
  • Hybrid pharmacophores : Combine with heterocyclic moieties (e.g., 1,3,4-thiadiazine) to target enzyme active sites .
  • Crystallographic insights : Leverage hydrogen-bonding patterns (e.g., infinite 2D networks parallel to (001)) to predict solubility and stability .

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